molecular formula C10H13N2+ B1227954 Tryptaminium

Tryptaminium

Cat. No. B1227954
M. Wt: 161.22 g/mol
InChI Key: APJYDQYYACXCRM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tryptaminium is an ammonium ion that is the conjugate acid of tryptamine arising from protonation of the primary amino group;  major species at pH 7.3. It has a role as a human metabolite, a mouse metabolite and a plant metabolite. It is a conjugate acid of a tryptamine.

Scientific Research Applications

Neuropharmacology and Toxicology Insights

Tryptamines, a category that includes tryptaminium ions, play significant roles in neuropsychopharmacology due to their structural similarity to serotonin, a critical neurotransmitter in the human brain. They are studied for their potential therapeutic effects as well as their toxicological profiles. Research on new psychoactive substances (NPS), which includes synthetic tryptamines, has highlighted the importance of understanding these compounds' structures, pharmacology, and toxicity to address public health threats. The recreational use of certain tryptamines has been documented alongside their potential therapeutic applications, shedding light on their dual role in science and medicine (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).

Gastroenterology and Inflammatory Diseases

Tryptaminium derivatives have been identified for their role in the gut microbiome and potential therapeutic applications in treating inflammatory bowel disease (IBD). Tryptase, a serine protease secreted by mast cells, is involved in the pathogenesis of inflammatory and allergic diseases, including IBD. Anti-tryptase therapy, which targets tryptase activity, has shown promise in reducing intestinal inflammation and improving clinical outcomes in IBD patients, suggesting a new therapeutic strategy for managing such conditions (Yoshida et al., 2006).

properties

IUPAC Name

2-(1H-indol-3-yl)ethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6,11H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJYDQYYACXCRM-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tryptaminium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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